Bicyclo[1.1.1]pentan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGSLINNQQTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives on Bicyclo 1.1.1 Pentane Chemistry
The journey of bicyclo[1.1.1]pentane chemistry began in 1964 with the first synthesis of the parent hydrocarbon by Wiberg and his colleagues. acs.orgnih.gov At the time, the molecule was primarily a synthetic challenge and a point of interest due to its significant strain energy, calculated at 66.6 kcal/mol. acs.orgnih.gov Despite this high degree of strain, the BCP core was found to be a surprisingly robust functional group. acs.org
A pivotal moment in the field occurred in 1982 when Wiberg and Walker reported the synthesis of [1.1.1]propellane. nih.govfrontiersin.orgacs.org This highly strained hydrocarbon, with its reactive central carbon-carbon bond, proved to be a versatile precursor for a wide variety of BCP derivatives. nih.govacs.orgthieme-connect.de The development of scalable synthetic routes to [1.1.1]propellane was a major breakthrough, facilitating broader investigation into the applications of BCPs. nih.govfrontiersin.org Early synthetic methods often involved multiple steps and were not always scalable, but the advent of propellane chemistry opened the door for the development of more efficient protocols, including those based on radical additions across the central bond. nih.govnih.govthieme-connect.deresearchgate.net This advancement was crucial for making BCP-containing building blocks, including bicyclo[1.1.1]pentan-1-amine, more accessible for research, particularly in medicinal chemistry. researchgate.net
Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentan 1 Amine and Analogues
Synthetic Routes Originating from [1.1.1]Propellane
The high degree of strain in [1.1.1]propellane makes its central bond exceptionally reactive towards various reagents, providing a direct entry into the bicyclo[1.1.1]pentane scaffold. rhhz.netnih.govnih.gov Methodologies leveraging this reactivity include strain-release amination, radical-mediated functionalizations, and anionic additions.
Strain-Release Amination Protocols
Direct amination of [1.1.1]propellane through a strain-release mechanism offers a concise route to bicyclo[1.1.1]pentan-1-amines. Initial efforts in this area were driven by the need for scalable access to the parent compound, bicyclo[1.1.1]pentan-1-amine. nih.govnih.gov
One approach involves the reaction of [1.1.1]propellane with lithium amides. For instance, the use of lithium dibenzylamide (Bn₂NLi) was identified as a viable starting point, though initial yields were modest. nih.gov A significant advancement was the development of a process-friendly synthesis that utilized in situ derived Turbo amides, enabling the direct "propellerization" of a variety of amines to furnish tertiary amines containing the BCP motif. nih.gov
Another strategy is the hydrohydrazination of [1.1.1]propellane. A scalable synthesis of 1-bicyclo[1.1.1]pentylamine was achieved by reacting [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane (B129415) in the presence of Mn(dpm)₃. nih.govresearchgate.net The resulting di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate can be deprotected and subsequently reduced to afford the target amine. nih.govresearchgate.net This method represents a significant improvement in terms of scalability, yield, and safety over previous routes. nih.govresearchgate.net
A more recent development involves the electrophilic activation of [1.1.1]propellane. It has been shown that [1.1.1]propellane can be activated within a halogen bond complex, enabling its reaction with neutral nucleophiles like anilines and azoles to produce N-substituted BCPs. wiley.com This method circumvents the facile decomposition often observed with BCP cations and provides access to previously inaccessible N-substituted BCP derivatives. wiley.com
| Reagent/Catalyst System | Amine Source | Product Type | Key Features |
| Lithium Amides (e.g., Bn₂NLi) | Secondary Amines | Tertiary BCP-amines | Direct amination |
| Di-tert-butyl azodicarboxylate / Phenylsilane / Mn(dpm)₃ | Hydrazine (B178648) derivative | Primary BCP-amine | Scalable, improved yield and safety |
| N-Iodosuccinimide (NIS) | Anilines, Azoles | N-Aryl/N-Azolyl BCPs | Electrophilic activation, access to novel derivatives |
Radical-Mediated Functionalization Pathways
Radical reactions are a powerful tool for the functionalization of [1.1.1]propellane, as radicals generally react more readily with it compared to anionic species. acs.org This reactivity has been exploited in various ways to synthesize BCP-amines and their precursors.
The addition of carbon-centered radicals to [1.1.1]propellane generates a bridgehead BCP radical, which can be trapped by a nitrogen-containing species to form a C-N bond. nih.govacs.org
A notable example is the radical multicomponent carboamination of [1.1.1]propellane. acs.orgacs.org An iron(II) phthalocyanine-catalyzed reaction using a hydrazyl reagent as a radical precursor and di-tert-butyl azodicarboxylate as a radical acceptor provides a highly efficient route to multifunctionalized BCPs. rhhz.netacs.orgccspublishing.org.cn These products can then be converted into 3-substituted BCP-amines. rhhz.netacs.org This method is advantageous due to its mild reaction conditions, one-pot operation, and scalability. acs.orgacs.org Density functional theory (DFT) calculations have shown that the use of di-tert-butyl azodicarboxylate as a radical acceptor is key to preventing the common side reaction of [1.1.1]propellane polymerization. nih.govacs.org
Another approach involves a twofold radical functionalization strategy. Sulfonamidyl radicals, generated from the fragmentation of α-iodoaziridines, add to [1.1.1]propellane to produce iodo-BCPAs. researchgate.net The resulting C-I bond can be further functionalized through a silyl-mediated Giese reaction. researchgate.net
The direct addition of nitrogen-centered radicals to [1.1.1]propellane offers a more concise pathway to BCP-amines. nih.govscispace.com While this strategy was recognized early on, it remained underdeveloped for a considerable time. nih.gov
Recent advancements have established methods for the addition of N-centered radicals generated via various means, including boron catalysis, metalaphotoredox catalysis, and electron donor-acceptor (EDA) complexes. nih.govscispace.com For instance, N-centered radicals derived from the fragmentation of α-iodoaziridines can react with [1.1.1]propellane to form 1,3-disubstituted iodo-BCPs, which are precursors to BCP-amines. nih.gov Another strategy utilizes N-nitrososulfonamides as precursors to generate sulfonamide radicals under energy transfer promotion, which then add to [1.1.1]propellane. researchgate.netresearchgate.net
Photoredox catalysis has emerged as a transformative tool in radical chemistry, enabling the functionalization of the C-C σ-bond of [1.1.1]propellane under mild conditions. acs.org This approach allows for the generation of radicals from a wide range of precursors that can then add to [1.1.1]propellane.
One of the first examples involved the photoredox-catalyzed atom transfer radical addition (ATRA) of organic halides to [1.1.1]propellane. acs.org This method accommodates both (hetero)aryl iodides and nonstabilized alkyl radicals, providing access to a diverse array of BCP derivatives. acs.org
Dual catalysis systems have further expanded the scope of these reactions. For example, a dual iridium photocatalyst and Cu(acac)₂ system facilitates a one-step C,N-difunctionalization of [1.1.1]propellane with iodonium (B1229267) dicarboxylates and amines. acs.orgnih.gov Similarly, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction has been developed to synthesize 1,3-disubstituted BCP ketones. rsc.org
The combination of photoredox catalysis with other catalytic modes, such as hydrogen atom transfer (HAT) catalysis and organocatalysis, has enabled the synthesis of α-quaternary and α-chiral BCPs. acs.orgnih.gov
| Catalysis Type | Radical Precursor | Nitrogen Source | Key Features |
| Iron(II) Phthalocyanine | Hydrazyl Reagent | Di-tert-butyl azodicarboxylate | Multicomponent carboamination, mild conditions |
| Photoredox (e.g., 4CzIPN, Ir-based) | Organic Halides, Iodonium dicarboxylates | Amines | Broad substrate scope, C-N difunctionalization |
| Dual Photoredox/Copper | Iodonium dicarboxylates | Amines | One-step C,N-difunctionalization |
| Energy Transfer Catalysis | N-nitrososulfonamides | N-nitrososulfonamides | Direct addition of sulfonamide radicals |
N-Centered Radical Additions
Anionic Addition Reactions, including Organometallic Reagents and 2-Azaallyl Anions
Anionic additions to [1.1.1]propellane provide another important avenue for the synthesis of functionalized BCPs, including BCP-amines. rhhz.netnih.gov These reactions typically involve the addition of a strong nucleophile to the central bond of [1.1.1]propellane, forming a BCP anion intermediate that can be trapped with an electrophile. nih.govrsc.org
The use of organometallic reagents, such as Grignard reagents, has been employed in the ring-opening of [1.1.1]propellane. rhhz.net A three-component coupling reaction of [1.1.1]propellane with organometallic reagents and organoboronic esters has been developed to synthesize 1,3-disubstituted BCP derivatives. ccspublishing.org.cnwiley.com This process involves the in situ formation of boronate complexes from the intermediate BCP-metal species, which then undergo electrophile-induced 1,2-metallate rearrangements. ccspublishing.org.cnwiley.com
A significant breakthrough in this area is the use of 2-azaallyl anions. nih.govnih.govupenn.edu Generated in situ from N-benzyl ketimines, 2-azaallyl anions add to [1.1.1]propellane to afford BCP benzylamines. rhhz.netnih.govnih.gov This reaction proceeds rapidly at room temperature with a broad substrate scope. rhhz.netupenn.edu The intermediacy of a BCP carbanion has been supported by experimental evidence, such as trapping with iodobenzene. rsc.orgnih.gov This methodology has been extended to a three-component reaction with pinacol (B44631) boronates to generate BCP benzylamine (B48309) pinacol boronates, which are versatile synthetic intermediates. rsc.orgnih.govrsc.org
| Anionic Reagent | Electrophile | Product Type | Key Features |
| Organometallic Reagents (e.g., Grignard) | Organoboronic esters | 1,3-Disubstituted BCPs | Multicomponent coupling, formation of C-C bonds |
| 2-Azaallyl Anions (from N-benzyl ketimines) | Proton source, Iodobenzene, Pinacol boronates | BCP Benzylamines, Iodinated BCP benzylamines, BCP benzylamine boronates | Mild conditions, broad scope, access to diaryl methanamine analogues |
Electrophilic Activation Strategies for Nitrogen-Substituted Bicyclo[1.1.1]pentanes
The synthesis of functionalized bicyclo[1.1.1]pentanes (BCPs) has traditionally relied on the reaction of [1.1.1]propellane with anionic or radical intermediates. d-nb.inforesearchgate.net However, the electrophilic activation of [1.1.1]propellane has been a significant challenge due to the propensity of BCP cations to decompose. d-nb.inforesearchgate.netwiley.com A novel strategy has emerged that utilizes a halogen bond complex to enable the reaction of [1.1.1]propellane with electron-neutral nucleophiles. d-nb.inforesearchgate.netwiley.com
This approach involves the electrophilic activation of [1.1.1]propellane within a halogen bond complex, facilitating its reaction with nucleophiles like anilines and azoles to produce nitrogen-substituted BCPs. d-nb.inforesearchgate.netwiley.comnih.gov Computational analysis has shown that the halogen bonding interaction is crucial, as it promotes nucleophilic attack without compromising the stability of the BCP cage. d-nb.inforesearchgate.netwiley.com This method circumvents the formation of unstable BCP carbocations, which tend to rearrange into exomethylenecyclobutane derivatives. d-nb.info The reaction is initiated by an electrophilic halogen source, such as N-iodosuccinimide (NIS), which forms a halogen-bonded complex with [1.1.1]propellane. This complex then reacts with a variety of nitrogen-based nucleophiles. researchgate.net
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Aniline | N-phenylthis compound | Not specified |
| Azoles (e.g., Indole, Pyrrole, Benzotriazole, Imidazole, Pyrazole, Carbazole) | Corresponding N-bicyclo[1.1.1]pentyl azoles | Not specified |
Hydrohydrazination and Subsequent Reduction for Bicyclo[1.1.1]pentylamine Production
A scalable and efficient synthesis of this compound has been developed, utilizing a hydrohydrazination reaction of [1.1.1]propellane. nih.govacs.orgacs.orgresearchgate.net This method presents a significant improvement over previous syntheses in terms of scalability, yield, safety, and cost. nih.govacs.orgacs.orgresearchgate.net
The process begins with the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate in the presence of a manganese catalyst, such as Mn(dpm)₃, and a silane (B1218182) reducing agent like phenylsilane. nih.govacs.orgacs.org This step yields di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. nih.govacs.orgacs.org The subsequent deprotection of the Boc groups is achieved under acidic conditions, affording 1-bicyclo[1.1.1]pentylhydrazine. nih.govacs.orgacs.org The final step is the reduction of the hydrazine to the desired this compound. nih.govacs.orgacs.org A screening of various catalysts and conditions identified 20% Pd(OH)₂/C with HCl in methanol (B129727) under hydrogen pressure as the optimal system for this reduction. acs.orgamazonaws.com This multi-step synthesis has been successfully performed on a deca-gram scale. researchgate.net
| Reaction Step | Reagents and Conditions | Product |
|---|---|---|
| Hydrohydrazination | [1.1.1]Propellane, di-tert-butyl azodicarboxylate, Mn(dpm)₃, phenylsilane | di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate |
| Deprotection | Acidic conditions | 1-Bicyclo[1.1.1]pentylhydrazine |
| Reduction | 20% Pd(OH)₂/C, HCl, methanol, H₂ (4 bar) | This compound |
Synthetic Pathways via Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile and common starting material for the synthesis of various BCP derivatives, including BCP-amine. nih.govenamine.netacs.orgorgsyn.org A practical, large-scale synthesis of this diacid has been developed, enabling the production of multigram quantities of BCP building blocks. nih.govenamine.netacs.org
The synthesis of the diacid often starts with a photochemical [2+2] cycloaddition between [1.1.1]propellane and 2,3-butanedione (B143835) (diacetyl) to form 1,3-diacetylbicyclo[1.1.1]pentane. acs.orgorgsyn.org This reaction can be efficiently performed in a flow reactor, allowing for kilogram-scale production of the diketone intermediate. nih.govenamine.netacs.org The subsequent haloform reaction of the diketone, typically using bromine and sodium hydroxide, yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.orgorgsyn.org
From the diacid, various pathways can lead to BCP-amine and its analogues. One common method is the Curtius rearrangement. nih.govnih.gov For instance, the monoester of the diacid can undergo a Curtius rearrangement to produce an N-Boc protected amino acid, which can then be further manipulated. nih.gov Similarly, a fluoro-substituted BCP-dicarboxylic acid derivative has been converted to the corresponding fluoro-substituted amine via a Curtius reaction followed by acidic deprotection of the N-Boc group. nih.gov
| Starting Material | Key Reaction | Product | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester | Curtius rearrangement | N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid | nih.gov |
| Fluoro-substituted bicyclo[1.1.1]pentane carboxylic acid | Curtius rearrangement, acidic deprotection | Fluoro-substituted this compound hydrochloride | nih.gov |
Diverse Synthetic Approaches to the this compound Core
A flexible and scalable route to this compound involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. figshare.comacs.org This intermediate is readily available and offers a versatile platform for accessing the target amine. figshare.comacs.org The transformation, which was previously considered challenging, has been successfully achieved. acs.org
The synthesis involves the reduction of the azide (B81097) group. One successful approach utilizes tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical reductant. acs.orgresearchgate.net The reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with TTMSS can lead to the formation of this compound, although yields can be modest at room temperature. acs.org Further optimization of reaction conditions, such as temperature and reaction time, is crucial for improving the efficiency of this conversion. acs.org This method has also been applied to the deca-gram-scale synthesis of the hydroiodide salt of BCP-amine. researchgate.net
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Tris(trimethylsilyl)silane (TTMSS) (2 equiv) | Room temperature, 18 h | This compound | 27 | acs.org |
An innovative method has been developed to convert the bicyclo[1.1.1]pentane skeleton into the larger bicyclo[3.1.1]heptane system. nih.govnih.govacs.org This transformation is achieved through a photochemical, formal [4+2]-cycloaddition of an intermediate imine diradical. nih.govnih.govacs.org This represents the first reported method for this specific skeletal conversion and provides access to complex, sp³-rich primary amine building blocks. nih.govnih.gov
The reaction proceeds by first forming an imine from a BCP-amine. acs.org Upon photochemical excitation, the imine forms a diradical species which then undergoes fragmentation of the strained BCP cage. acs.org The resulting primary radical adds to an alkene present in the reaction mixture, and a subsequent cyclization event furnishes the bicyclo[3.1.1]heptan-1-amine product. acs.org This method has been shown to be effective with a range of alkenes, including electron-rich and electron-poor styrenes, as well as 1,1-diarylethylenes. nih.gov The resulting imine products can be readily hydrolyzed to yield the corresponding primary amines. nih.govnih.gov
| Alkene | Product | Yield (%) | Reference |
|---|---|---|---|
| Styrene | Corresponding bicyclo[3.1.1]heptan-1-amine | 41 | nih.gov |
| 1,1-Diarylethylene | Sterically hindered bicyclo[3.1.1]heptan-1-amine | 31 | nih.gov |
| ɑ-Methyl styrene | Corresponding bicyclo[3.1.1]heptan-1-amine | 32 | nih.gov |
Strategic Functionalization and Derivatization of Bicyclo 1.1.1 Pentan 1 Amine Scaffolds
Selective Functionalization at Bridgehead (C1, C3) Positions
The bridgehead positions (C1 and C3) of the bicyclo[1.1.1]pentane core are the most common sites for functionalization, largely due to the reactivity of [1.1.1]propellane, a common precursor. acs.orgresearchgate.net The strain release associated with the opening of [1.1.1]propellane's central bond provides a powerful driving force for the introduction of substituents at these positions. researchgate.net
A variety of methods have been developed to achieve 1,3-disubstitution of the BCP core. Radical addition reactions to [1.1.1]propellane are well-established, utilizing radical chain reactions and photoredox catalysis to install a wide range of functional groups. nih.govchemrxiv.org For instance, the addition of alkyl and aryl halides can be achieved under mild conditions using photoredox catalysis. nih.gov Another prominent strategy involves the addition of organometallic reagents, such as Grignard reagents, to [1.1.1]propellane. acs.orgnih.gov The resulting bicyclo[1.1.1]pentyl organometallic intermediates can be subsequently trapped with various electrophiles or engaged in cross-coupling reactions to yield 1,3-disubstituted BCPs. chemrxiv.orgnih.gov
The direct functionalization of a pre-existing C-H bond at the bridgehead position presents a more challenging yet highly desirable transformation. Researchers have made strides in this area, including the iridium-catalyzed borylation of the bridgehead tertiary C–H bonds of 1-substituted BCPs. chemrxiv.org This method demonstrates high selectivity for the tertiary C–H bond over other unactivated C–H bonds within the molecule and is compatible with a broad range of functional groups. chemrxiv.org Furthermore, rhodium-catalyzed enantioselective C–H functionalization using donor/acceptor carbenes has been developed, although it typically requires an aryl substituent at the other bridgehead position. nih.govacs.org
The table below summarizes key methods for the selective functionalization of the bridgehead positions of BCP scaffolds.
| Methodology | Precursor/Reagent | Key Features | Reference |
| Radical Addition | [1.1.1]Propellane, Alkyl/Aryl Halides | Mild conditions, broad scope via photoredox catalysis. | nih.gov |
| Organometallic Addition | [1.1.1]Propellane, Grignard Reagents | Formation of BCP-organometallics for further functionalization. | acs.orgnih.gov |
| Negishi Cross-Coupling | BCP-zinc intermediates | Access to bis-arylated BCPs. | nih.gov |
| Iridium-Catalyzed Borylation | 1-Substituted BCPs, Bis(pinacolato)diboron | Direct C-H functionalization with high selectivity. | chemrxiv.org |
| Rhodium-Catalyzed C-H Insertion | Arene-substituted BCPs, Diazo compounds | Enantioselective functionalization of the C-H bond. | nih.govacs.org |
Emerging Methodologies for Bridge (C2, C4, C5) Functionalization
While functionalization at the bridgehead positions is well-established, derivatization at the bridge methylene (B1212753) positions (C2, C4, C5) has historically been more challenging. researchgate.netnih.gov However, recent advancements have begun to provide access to this previously underexplored chemical space, offering new vectors for molecular design. nih.govnih.gov
One innovative approach involves a "skeletal editing" strategy, where azabicyclo[2.1.1]hexanes (aza-BCHs) are converted to bridge-functionalized BCPs through a nitrogen-deleting skeletal edit. nih.gov This method utilizes a photochemical [2+2] cycloaddition to create multifunctionalized aza-BCH frameworks, which then undergo deamination to yield the desired bridge-substituted BCPs. nih.gov This modular sequence provides access to a variety of privileged bridged bicyclic structures. nih.gov
Directed C-H functionalization has also emerged as a powerful tool. Detailed mechanistic studies have enabled the development of palladium-mediated directed C(2)-H functionalization of BCPs. nih.gov By employing a suitable directing group, such as a pyridine (B92270) N-oxide, and optimizing reaction conditions, stable palladacycle intermediates can be formed and subsequently functionalized. nih.gov This strategy has been successfully applied to the arylation of the C2 position. nih.gov
Furthermore, a programmable bis-functionalization strategy has been reported for the late-stage sequential derivatization of BCP bis-boronates. nsf.gov This approach leverages the inherent chemoselectivity of BCP bis-boronates, allowing for the selective activation and functionalization of the bridgehead (C3)-boronic pinacol (B44631) ester (Bpin) while leaving the C2-Bpin intact for subsequent modification. nsf.gov This enables access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nsf.gov
The table below highlights some of the emerging methods for bridge functionalization of BCPs.
| Methodology | Starting Material | Key Transformation | Reference |
| Skeletal Editing | Azabicyclo[2.1.1]hexanes | Photochemical [2+2] cycloaddition followed by nitrogen deletion. | nih.gov |
| Directed C-H Functionalization | BCPs with directing groups | Palladium-mediated cyclometalation and subsequent functionalization. | nih.gov |
| Programmable Bis-functionalization | BCP bis-boronates | Sequential derivatization of C3-Bpin and C2-Bpin. | nsf.gov |
| Biocatalysis | N-Cbz-BCPA | Regio- and stereoselective hydroxylation using engineered P450 enzymes. | wiley.com |
Stereoselective Synthesis of Chiral Bicyclo[1.1.1]pentan-1-amine Derivatives
The synthesis of chiral BCP derivatives, particularly those with a stereocenter adjacent to the BCP core, is of great interest for expanding the three-dimensional chemical space available for drug discovery. rsc.orgnih.gov
Asymmetric Catalysis in Bicyclo[1.1.1]pentylamine Synthesis
Asymmetric catalysis offers a powerful and efficient means to access enantioenriched BCPs. rsc.org One notable strategy involves the combination of photoredox catalysis and organocatalysis for the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane. nih.govresearchgate.net This dual catalytic system generates a chiral α-iminyl radical cation intermediate, which facilitates the stereoselective ring-opening of [1.1.1]propellane, thereby installing a stereocenter adjacent to the newly formed BCP core. nih.govresearchgate.net This method is characterized by its mild reaction conditions, broad substrate scope, and high yields and enantioselectivities. researchgate.net
Another approach utilizes the asymmetric difunctionalization of the C-C σ-bonds of [1.1.1]propellane. For example, the reaction of [1.1.1]propellane with a Grignard reagent, followed by transmetalation and an iridium-catalyzed asymmetric allylation, yields α-chiral BCPs. wiley.com More recently, a multicomponent strategy involving the coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by an N-heterocyclic carbene (NHC), has been developed for the enantioselective synthesis of α-chiral 1,3-difunctionalized BCPs. acs.org
Enantioselective C-H Functionalization of Bicyclo[1.1.1]pentanes
Direct enantioselective C-H functionalization of the BCP scaffold provides a conceptually innovative route to chiral substituted BCPs. nsf.govresearchgate.net This approach avoids the need for pre-functionalized starting materials or stoichiometric chiral auxiliaries. nsf.gov
A significant breakthrough in this area is the use of chiral dirhodium catalysts for enantioselective intermolecular sp3 C-H insertion reactions. nsf.govresearchgate.net Specifically, the reaction of donor/acceptor diazo compounds with BCPs, catalyzed by a chiral dirhodium complex such as Rh2(S-TCPTAD)4, allows for the formation of new C-C bonds at the tertiary bridgehead position with high yields and enantioselectivities. nsf.govresearchgate.net This methodology has been shown to be effective for a variety of aryl- and alkyl-substituted BCPs and proceeds without compromising the integrity of the strained carbocyclic framework. nsf.govresearchgate.net
The following table summarizes key approaches to the stereoselective synthesis of chiral BCP derivatives.
| Methodology | Catalyst/Reagent | Key Transformation | Enantioselectivity | Reference |
| Dual Photoredox/Organocatalysis | Photocatalyst, Chiral Organocatalyst, Aldehydes | Asymmetric addition to [1.1.1]propellane | High ee | nih.govresearchgate.net |
| Iridium-Catalyzed Asymmetric Allylation | Iridium catalyst, Grignard reagent, Allylic electrophile | Asymmetric difunctionalization of [1.1.1]propellane | High ee | wiley.com |
| NHC-Catalyzed Multicomponent Coupling | NHC catalyst, Grignard reagent, Allylic phosphate | Asymmetric allylic substitution of in situ formed BCP-Grignard | Excellent ee | acs.org |
| Dirhodium-Catalyzed C-H Insertion | Chiral Dirhodium Complex, Diazo Compound | Enantioselective functionalization of bridgehead C-H bond | High ee | nsf.govresearchgate.net |
Introduction of Diverse Chemical Functionalities
The ability to introduce a wide array of chemical functionalities onto the BCP scaffold is crucial for its application in various fields, particularly in drug discovery and bioconjugate chemistry.
Preparation of Bicyclo[1.1.1]pentane-Derived Azides and Terminal Alkynes for Click Chemistry
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for molecular assembly. The preparation of BCP derivatives bearing azide (B81097) and terminal alkyne functionalities allows for their facile incorporation into more complex structures via this powerful ligation chemistry. researchgate.netenamine.net
Bicyclo[1.1.1]pentane-derived azides can be synthesized from the corresponding carboxylic acids in a few steps. researchgate.netenamine.net A key step in this synthesis is a copper-catalyzed diazo-transfer reaction using imidazole-1-sulfonyl azide. researchgate.netenamine.net Alternatively, 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes can be synthesized via the azidoheteroarylation of [1.1.1]propellane under mild, metal-free conditions. rsc.orgresearchgate.net In this reaction, an azido (B1232118) radical, generated from phenyliodine(III) diacetate (PIDA) and trimethylsilyl (B98337) azide (TMSN3), adds to [1.1.1]propellane to form a carbon-centered radical intermediate, which then reacts with a heterocycle. rsc.orgresearchgate.net
The synthesis of BCP-substituted terminal alkynes often relies on the Seyferth-Gilbert homologation of the corresponding aldehydes using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.netenamine.net These BCP-derived azides and alkynes have been shown to be suitable substrates for click reactions, making them valuable building blocks. researchgate.netenamine.netvulcanchem.com For instance, 1-azido-3-iodobicyclo[1.1.1]pentane can be used as a precursor to access a variety of triazole-containing BCPs through CuAAC and integrated cycloaddition-Sonogashira coupling reactions. researchgate.net
The table below outlines the synthesis of BCP derivatives for click chemistry.
| Functional Group | Synthetic Method | Key Reagent | Reference |
| Azide | Copper-catalyzed diazo transfer | Imidazole-1-sulfonyl azide | researchgate.netenamine.net |
| Azide | Azidoheteroarylation of [1.1.1]propellane | PIDA, TMSN3 | rsc.orgresearchgate.net |
| Terminal Alkyne | Seyferth-Gilbert homologation | Ohira-Bestmann reagent | researchgate.netenamine.net |
Synthesis of Other Bicyclo[1.1.1]pentane-Containing Building Blocks (e.g., Alcohols, Carboxylic Acids, Trifluoroborates)
The versatility of the bicyclo[1.1.1]pentane (BCP) scaffold in medicinal chemistry is largely dependent on the availability of a diverse range of functionalized building blocks. Starting from key intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a variety of other BCP-containing compounds, including alcohols, alternative carboxylic acids, and trifluoroborates, can be synthesized. nih.govacs.org These transformations provide access to a broader chemical space for drug discovery and development.
The most common precursor for many of these building blocks is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org A practical, large-scale synthesis of this diacid has been developed, involving an in-flow photochemical reaction between propellane and diacetyl, followed by a haloform reaction. nih.govacs.org This method allows for the production of the diacid on a multigram scale, which can then be converted into various derivatives. nih.gov
Bicyclo[1.1.1]pentane Carboxylic Acids: Functionalized BCP carboxylic acids are valuable intermediates. For instance, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (B79036) (AgNO₃) and Selectfluor®. acs.orgsemanticscholar.org The reaction involves a silver-catalyzed decarboxylative fluorination. rsc.org Another key derivative, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is prepared by treating the parent diacid with thionyl chloride (SOCl₂) in methanol (B129727), resulting in mono-esterification. nih.govsemanticscholar.org
Bicyclo[1.1.1]pentane Alcohols: BCP alcohols are another important class of building blocks. (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol has been synthesized from 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid via reduction. semanticscholar.org While bridgehead alcohols are more common, methods for preparing bridge-substituted alcohols like bicyclo[1.1.1]pentan-2-ol are rare and often result in low yields. wiley.com
Bicyclo[1.1.1]pentane Trifluoroborates: The conversion of BCP carboxylic acids to trifluoroborates provides reagents suitable for cross-coupling reactions. Gram-scale transformations of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid have been performed to obtain various building blocks, including trifluoroborates, which are highly relevant to medicinal chemistry. nih.govsemanticscholar.org
The following table summarizes the synthesis of several key BCP building blocks from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
| Target Building Block | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | AgNO₃, Selectfluor® | Decarboxylative Fluorination | acs.org |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | SOCl₂, MeOH | Mono-esterification | nih.govsemanticscholar.org |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | Reducing agents (e.g., in THF) | Reduction | semanticscholar.org |
| BCP-Trifluoroborates | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Not specified | Multi-step transformation | nih.gov |
Late-Stage Functionalization in Complex Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing structural modifications at a late step in the synthesis of a complex molecule. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis for each new compound. nih.gov The BCP scaffold is well-suited for LSF, enabling its incorporation into intricate molecular structures, including drug molecules and natural products. acs.orgacs.org
One prominent strategy for LSF involves the reaction of [1.1.1]propellane, the highly strained precursor to BCPs. acs.org For example, a copper-catalyzed method allows for the C,N-difunctionalization of the BCP core. acs.org This process involves the addition of a nitrogen-centered radical to [1.1.1]propellane to generate a bridgehead BCP radical, which is then trapped by a copper catalyst to form the desired product. acs.org This methodology has been successfully applied to the late-stage modification of drug compounds like gemfibrozil (B1671426) and natural products such as glycyrrhetinic acid. acs.org
Another significant advancement is the development of programmable functionalization of BCP bis-boronates. nih.gov This strategy enables the selective, sequential derivatization of both the bridgehead and bridge positions of the BCP core. nih.gov By exploiting the different reactivity of the boronic esters at the C2 and C3 positions, researchers can introduce diverse substituents in a controlled manner, opening access to previously unexplored chemical space for C1,C2,C3-trisubstituted BCPs. nih.gov
Furthermore, transition-metal-free methods have been developed for the synthesis of BCP boronic esters in a single step, which can then be further functionalized. acs.org These methods allow for the late-stage functionalization of a wide variety of drugs and natural products with BCP-Bpin moieties in moderate to good yields. acs.org The functionalization of BCP Grignard reagents also represents a potent tool for the rapid synthesis of drug analogues via cross-coupling reactions. acs.org These diverse LSF strategies underscore the growing importance and applicability of the BCP motif as a bioisostere in modern medicinal chemistry. acs.org
Reactivity and Mechanistic Investigations of Bicyclo 1.1.1 Pentan 1 Amine
Structural and Electronic Factors Influencing Reactivity in the Bicyclo[1.1.1]pentane System
The bicyclo[1.1.1]pentane (BCP) framework, first synthesized by Wiberg and coworkers in 1964, is a highly strained and structurally unique ring system. acs.org Comprised of a cyclobutyl-bridged cyclobutane, BCP possesses a significant strain energy of 66.6 kcal mol⁻¹, yet it is a remarkably robust functional group. acs.org This high degree of strain, a key feature of small propellanes, is a primary driver of their reactivity. scripps.edu The central carbon-carbon bond in the parent compound, [1.1.1]propellane, is exceptionally weak and reactive, making it susceptible to cleavage through radical, anionic, and transition metal-catalyzed pathways. rhhz.netresearchgate.net This reactivity allows for the synthesis of a wide array of 1,3-disubstituted BCP derivatives. rhhz.net
The unique geometry of the BCP cage plays a crucial role in its reactivity. The bridgehead substituents on a BCP core mimic the 180° exit vector of a para-substituted arene, though with a shorter distance between the substituents. acs.org This rigid, rod-like structure has led to its use as a bioisostere for phenyl, tert-butyl, and alkyne groups in medicinal chemistry. rhhz.netnih.govtcichemicals.com
From an electronic standpoint, the reactivity of the [1.1.1]propellane precursor is not solely governed by strain relief. rsc.org A unified model suggests that the diverse reactivity of [1.1.1]propellane stems from σ–π-delocalization of electron density. rsc.orgrsc.org The ground state is stabilized by the partial population of the C1–C3 σ-antibonding/bridge π-bonding orbitals, which relieves Pauli repulsion within the cage. rsc.org This creates a "moldable" electron density that allows the molecule to react with a wide range of species, including anions, radicals, and cations. rsc.org In reactions with anions and radicals, the propellane cage accommodates an increase in electron density, a process facilitated by the delocalization. rsc.orgrsc.org Conversely, reactions with cations involve charge transfer that alleviates repulsion inside the cage. rsc.org
Characterization of the Exceptional Nucleophilicity and Steric Hindrance of Bicyclo[1.1.1]pentan-1-amine
This compound exhibits exceptional reactivity, particularly in nucleophilic reactions, which is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.netnih.gov This heightened reactivity is evident when compared to other bicyclic amines, such as bicyclo[2.2.2]octan-1-amine (BCO-amine). For instance, the condensation of BCP-amine with nadic anhydride (B1165640) proceeds with significantly greater ease than the corresponding reaction with BCO-amine. nih.govresearchgate.netnih.gov
The reduced steric hindrance of the BCP-amine is a key factor. nih.govresearchgate.net The unique, compact structure of the BCP cage provides less steric bulk around the bridgehead amino group compared to larger bicyclic systems. researchgate.net Analysis of molecular geometries reveals that the distance between the nitrogen atom and the nearest hydrogen atom that could block the approach of an electrophile is longest for BCP-amine, contributing to its enhanced reactivity. researchgate.net
In addition to lower steric hindrance, the intrinsic nucleophilicity of the BCP-amine is also high. nih.govresearchgate.netnih.gov The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com The geometry of the BCP cage influences the hybridization of the nitrogen atom's lone pair, making it more available for donation. This combination of electronic and steric factors results in the exceptional nucleophilic character of this compound, making it a valuable building block in organic synthesis. nih.govresearchgate.net
Computational Studies on Reaction Mechanisms and Intermediate Species (e.g., Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and understanding the nature of intermediate species involved in the chemistry of bicyclo[1.1.1]pentane and its derivatives. nih.govrsc.orgfrontiersin.org These studies have provided valuable insights that complement experimental findings.
DFT calculations have been employed to investigate the pathways of radical and anionic additions to [1.1.1]propellane. rsc.org These studies support the concept of σ–π-delocalization as a key factor governing its reactivity, moving beyond the simpler model of strain relief. rsc.orgrsc.org The calculations show that during addition reactions, there is an increased delocalization of electron density over the propellane cage, which facilitates the reaction. rsc.org
In the context of forming bicyclo[1.1.1]pentylamines, DFT calculations have helped to understand the stability of radical intermediates. For example, in the radical multicomponent carboamination of [1.1.1]propellane, DFT studies revealed that di-tert-butyl azodicarboxylate acts as an effective radical acceptor for the 3-substituted BCP-radical, leading to more stable radical intermediates and preventing unwanted polymerization. nih.govfrontiersin.org
Furthermore, computational studies have been used to analyze the reaction mechanisms of various transformations involving BCP derivatives. For instance, in the synthesis of BCP-based diphosphines, DFT calculations indicated a radical propagation mechanism. bohrium.com Similarly, in the context of nucleophilic substitution reactions on 1,3-diiodobicyclo[1.1.1]pentane, computational analysis has been used to show the role of nucleophiles in stabilizing key carbocation intermediates. nih.gov These computational insights are crucial for rationalizing observed reactivities and for the design of new synthetic methodologies.
Elucidation of Ring-Opening Mechanisms in [1.1.1]Propellane-Derived Reactions
The reactivity of [1.1.1]propellane is dominated by the cleavage of the central, highly strained carbon-carbon bond, leading to the formation of bicyclo[1.1.1]pentane derivatives. rhhz.netresearchgate.net This ring-opening process can proceed through several distinct mechanistic pathways, primarily radical, anionic, and transition metal-catalyzed routes. rhhz.netresearchgate.net
Radical Pathways: Radical addition is the most common reaction pathway for [1.1.1]propellane due to its high reactivity. rhhz.net The process involves the addition of a radical species to the central bond of [1.1.1]propellane, which breaks to form a kinetically stable bicyclo[1.1.1]pent-1-yl radical. rhhz.netacs.org This intermediate can then be trapped by a radical acceptor or a transition metal catalyst to yield various functionalized BCPs. rhhz.net Reactions with radicals are generally more facile than with anions because less electron density needs to be accommodated within the propellane cage during the ring-opening process. acs.org
Anionic Pathways: While less common than radical additions, anionic ring-opening of [1.1.1]propellane is also a viable synthetic strategy. rhhz.net This pathway involves the nucleophilic attack of an anion on the central bond. scripps.edu For example, 2-azaallyl anions can undergo a single electron transfer (SET) with [1.1.1]propellane to form an azaallyl radical and a [1.1.1]propellane radical anion, which then couple to form the product. rhhz.net
Transition Metal-Catalyzed Pathways: Transition metal catalysis offers another avenue for the ring-opening of [1.1.1]propellane. rhhz.netresearchgate.net For instance, nickel catalysis can lead to the formation of a nickel carbene through a concerted double C-C bond cleavage of a nickel-[1.1.1]propellane complex. rhhz.net Copper-catalyzed reactions with alkynes can produce cyclobutane-containing allenes and alkynes. researchgate.netorganic-chemistry.orgacs.org The proposed mechanism for the copper-catalyzed reaction involves the formation of cyclobutylcarbene intermediates, and importantly, experimental results suggest the absence of radical activity in this specific transformation. organic-chemistry.orgacs.org
Advanced Applications of Bicyclo 1.1.1 Pentan 1 Amine in Drug Discovery and Medicinal Chemistry
Synthesis and Evaluation of Bicyclo[1.1.1]pentane-Containing Drug Analogues
The theoretical benefits of incorporating the bicyclo[1.1.1]pentane scaffold have been demonstrated in the synthesis and evaluation of numerous drug analogues across various therapeutic areas.
Development of Quinolone Antibacterial Agents (e.g., U-87947E)
While the provided search results focus heavily on other therapeutic areas, the foundational principles of using BCP as a bioisostere are broadly applicable. The replacement of aromatic or other groups in quinolone antibacterial agents with a BCP moiety would be pursued to enhance properties like solubility, permeability, and metabolic stability, potentially leading to improved efficacy or a better safety profile. The synthesis of such analogues would likely involve the coupling of a functionalized bicyclo[1.1.1]pentan-1-amine with the quinolone core.
Design of Anti-Inflammatory Compounds (e.g., Flurbiprofen Analogues)
The BCP scaffold has been successfully incorporated into analogues of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. acs.orgchemrxiv.orgnih.govchemrxiv.org In one approach, a BCP analogue of Flurbiprofen was synthesized in two steps, demonstrating the feasibility of accessing these modified structures. acs.org Another study detailed the synthesis of a fluoro-bicyclo[1.1.1]pentane-containing analogue of Flurbiprofen, where the fluorophenyl ring of the parent drug was replaced by the F-BCP core. chemrxiv.orgnih.govchemrxiv.org This research highlights the direct application of BCP as a phenyl ring bioisostere in the design of new anti-inflammatory agents. acs.orgchemrxiv.orgnih.govchemrxiv.org
Researchers have also explored BCP-containing synthetic lipoxin A₄ mimetics (BCP-sLXms) for their anti-inflammatory potential. acs.orgnih.govresearchgate.net Lipoxins are endogenous mediators that play a crucial role in the resolution of inflammation. acs.orgnih.govresearchgate.net In these studies, a BCP moiety was incorporated into the alkyl chain of the lipoxin analogues. acs.orgnih.govresearchgate.net One particular imidazolo-BCP-sLXm was found to possess high anti-inflammatory activity, demonstrating the potential of BCP as a metabolically resistant bioisostere for alkyl chains in this context. acs.orgnih.govresearchgate.net
Investigation in Enzyme Inhibitors (e.g., γ-Secretase, LpPLA2)
The use of BCP as a bioisosteric replacement has been particularly fruitful in the development of enzyme inhibitors.
γ-Secretase Inhibitors: Researchers at Pfizer replaced the central, para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163 or avagacestat) with a bicyclo[1.1.1]pentane motif. acs.orgacs.orgnih.govresearchgate.net The resulting BCP-containing analogue, compound 3 , was found to be an equipotent enzyme inhibitor. acs.orgnih.gov More importantly, it exhibited significant improvements in key physicochemical properties, as detailed in the table below. acs.orgnih.gov
| Property | BMS-708,163 (Parent) | Compound 3 (BCP Analogue) | Fold Improvement |
| Aqueous Solubility | Lower | Significantly Higher | - |
| Passive Permeability | Lower | Significantly Higher | - |
| Cmax (in vivo) | Lower | ~4-fold Higher | 4 |
| AUC (in vivo) | Lower | ~4-fold Higher | 4 |
| Data derived from studies on a mouse model of γ-secretase inhibition. acs.orgnih.gov |
These enhanced biopharmaceutical properties translated into excellent oral absorption characteristics. acs.orgnih.gov This work provided a compelling case for the broader application of the BCP unit as a phenyl group replacement, particularly when reducing aromatic ring count is desirable to improve drug-like properties. nih.gov
Lp-PLA₂ Inhibitors: The BCP scaffold has also been investigated as a phenyl replacement in inhibitors of lipoprotein-associated phospholipase A₂ (Lp-PLA₂), an enzyme implicated in cardiovascular disease. researchgate.netnih.govacs.orgnih.gov In studies involving the Lp-PLA₂ inhibitor Darapladib, the internal aromatic ring was replaced with a BCP moiety. researchgate.netnih.govacs.org Modeling studies confirmed the viability of the BCP as a replacement linker, and it was hypothesized that disrupting the planarity of the original biaryl system would improve the physicochemical profile. nih.gov The resulting BCP-containing analogue of Darapladib maintained high potency and showed improved physicochemical properties, including enhanced solubility. pharmablock.comnih.govacs.org
| Compound | Potency (IC₅₀) | Artificial Membrane Permeability | FaSSIF Solubility | Kinetic Solubility |
| Darapladib | More Potent | 203 nm/s | Lower | Lower |
| BCP-Darapladib | Slightly Less Potent | 705 nm/s | 3-fold Increase | 9-fold Increase |
| FaSSIF: Fasted State Simulated Intestinal Fluid. pharmablock.com |
This research confirmed the utility of the BCP group as a phenyl bioisostere in the context of Lp-PLA₂ inhibition. nih.govacs.org
Derivatization of Specific Therapeutic Agents (e.g., Leflunomide, Indoprofen, Ritalin, Darapladib, Benzocaine)
The versatility of the BCP scaffold and its derivatives, like this compound, is further highlighted by its application in modifying a range of existing drugs:
Ritalin: A BCP analogue of the ADHD medication Ritalin has also been synthesized, showcasing the applicability of BCP in modifying central nervous system drugs. acs.orgnih.gov
Darapladib: As mentioned previously, a formal synthesis of a BCP analogue of Darapladib was achieved, which was more efficient than the original route developed by GlaxoSmithKline. acs.orgnih.gov
Contribution to Expanding Chemical Space and the Design of sp³-Rich Molecules
The use of this compound and related BCP derivatives makes a significant contribution to expanding the chemical space available to medicinal chemists. thieme-connect.comresearchgate.netwiley.comnih.gov For decades, drug discovery has been dominated by molecules rich in sp²-hybridized carbons, often referred to as "flat" molecules due to the planar nature of aromatic rings. wiley.com The strategy of "escaping from flatland" involves increasing the three-dimensionality of drug candidates by incorporating more sp³-hybridized centers. wiley.com
The BCP scaffold is a prime example of an sp³-rich motif that allows chemists to move away from traditional planar structures. thieme-connect.comresearchgate.netpharmablock.comresearchgate.net This shift is important for several reasons:
Novelty and Intellectual Property: The use of BCP derivatives provides access to novel chemical matter, which is crucial for developing new drugs and securing intellectual property. wiley.com
Improved Drug-like Properties: As discussed, increasing the Fsp³ of a molecule is correlated with improved clinical success, likely due to better physicochemical and pharmacokinetic profiles. wiley.com
Access to New Biological Targets: The unique three-dimensional shape of BCP-containing molecules can allow for interactions with biological targets in ways that are not possible for their planar counterparts.
The development of new synthetic methods has made a wide range of functionalized BCPs, including this compound, more accessible. thieme-connect.comresearchgate.netnih.govsci-hub.se This accessibility has fueled the exploration of BCPs in drug discovery programs at numerous pharmaceutical companies. chemrxiv.orgchemrxiv.org The continued development and application of these unique building blocks are set to further expand the horizons of medicinal chemistry, enabling the design of a new generation of therapeutic agents. researchgate.netnih.govrecercat.cat
Integration into Peptide Mimetics and Bioconjugation Chemistry
The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core has made it a valuable tool for modifying peptides and enabling bioconjugation. By incorporating BCP-derived amino acids, chemists can create peptide mimetics with enhanced proteolytic stability and controlled conformations. Furthermore, functionalized BCPs serve as versatile linkers for attaching molecules to biological targets.
As peptide mimetics, BCPs can be used to replace standard amino acid residues or to act as rigid spacers. For instance, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid has been synthesized and incorporated into both linear and cyclic peptides as a rigid analogue of γ-aminobutyric acid (GABA). researchgate.netnih.gov This strategy allows for the creation of conformationally restricted peptides, which can lead to improved binding affinity and selectivity for their targets. In another application, a lipophilic chiral amino acid featuring a BCP moiety was synthesized and incorporated into linear and cyclic hexapeptides, replacing tryptophan residues in antimicrobial peptide designs. rsc.org The replacement of a flexible phenyl group in an amino acid with a BCP scaffold can also be a desirable strategy to reduce the aromatic ring count in a peptide lead compound. iris-biotech.de
In bioconjugation chemistry, the BCP scaffold is primarily utilized through two main strategies: "click chemistry" and strain-release functionalization. BCP-derived building blocks containing azide (B81097) or terminal alkyne functionalities are effective substrates for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. enamine.netresearchgate.net These "click" reactions are known for their high efficiency and biocompatibility, making them ideal for linking BCP-containing molecules to proteins, nucleic acids, or other biomolecules.
A distinct strategy involves harnessing the inherent strain of the BCP precursor, [1.1.1]propellane. Strain-release amination allows for the direct attachment of the BCP motif to amine-containing molecules, including peptides, under mild conditions. nih.gov This method provides a direct and efficient route for peptide labeling and the synthesis of complex bioconjugates. nih.gov The stability and defined geometry of the BCP linker ensure that the conjugated payload is held at a fixed distance and orientation from the biological target.
Strategic Influence on Key Pharmacokinetic and Pharmacodynamic Parameters
The substitution of traditional aromatic or bulky aliphatic groups with the bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of the BCP core can lead to significant improvements in solubility, permeability, metabolic stability, and target engagement.
Impact on Aqueous Solubility and Membrane Permeability
A frequent challenge in drug development is the poor aqueous solubility of lead compounds, which can hinder absorption and bioavailability. Replacing a flat, aromatic group like a para-substituted phenyl ring with the three-dimensional, saturated BCP scaffold can significantly enhance solubility. researchgate.net This improvement is often attributed to the disruption of the crystal lattice packing that planar aromatic rings can favor, thereby reducing the energy required to dissolve the compound in water. The BCP core is also less lipophilic than a phenyl ring or a tert-butyl group, which contributes to better aqueous solubility. pharmablock.com
| Compound | Structure | Aqueous Solubility (μg/mL) | logD (pH 7.4) |
|---|---|---|---|
| Parent Compound | Aryl-containing | < 1 | 3.5 |
| BCP Analogue | BCP-containing | 20 | 2.4 |
This table presents comparative data for a γ-secretase inhibitor, illustrating the typical improvements in aqueous solubility and reduction in lipophilicity observed when a phenyl group is replaced by a BCP moiety. Data is representative of findings reported in medicinal chemistry literature. chemrxiv.org
Enhancement of Metabolic Stability and Reduction of Non-Specific Binding
The BCP scaffold offers a significant advantage in overcoming metabolic liabilities associated with aromatic rings. researchgate.net Aromatic systems are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance. As a saturated, non-aromatic bioisostere, the BCP core is inherently more resistant to such metabolic transformations. nih.govnih.gov
A compelling example is the development of inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov The initial lead compound, containing a central phenyl ring, suffered from extensive metabolic cleavage of an adjacent amide bond. nih.gov By replacing this phenyl ring with a BCP core, the metabolic instability was effectively circumvented. nih.gov The BCP analogue demonstrated a dramatic improvement in stability in human liver microsomes while maintaining excellent potency. nih.gov This is because the BCP scaffold sterically shields the amide bond from enzymatic hydrolysis without negatively impacting the necessary binding interactions. nih.gov
Furthermore, the replacement of lipophilic aromatic rings with the less lipophilic BCP moiety can reduce non-specific binding to off-target proteins and phospholipids. princeton.edu This increased specificity can lead to a better therapeutic window and a cleaner pharmacological profile. The removal of the planar, electron-rich aromatic system diminishes the potential for unwanted π-π stacking interactions, which are a common cause of non-specific binding. pharmablock.com
| Compound | Core Structure | HLM Intrinsic Clearance (μL/min/mg) | Potency (IC₅₀, nM) |
|---|---|---|---|
| Parent Compound (1) | Phenyl Ring | 117 | 6.9 |
| BCP Analogue (2) | Bicyclo[1.1.1]pentane | < 3.4 | 11 |
This table highlights the significant enhancement in metabolic stability achieved by replacing a central phenyl ring with a BCP core in an IDO1 inhibitor. The BCP analogue shows drastically reduced clearance while largely retaining inhibitory potency. nih.gov
Emerging Roles, Challenges, and Future Perspectives of Bicyclo 1.1.1 Pentan 1 Amine in Chemical Research
Applications of Bicyclo[1.1.1]pentane Derivatives in Materials Science
The unique, rigid, and linear structure of the bicyclo[1.1.1]pentane (BCP) core makes it an attractive component for the construction of advanced materials. wiley.comacs.org Its ability to act as a non-conjugated, spatially defined linker has led to its investigation in a variety of materials science applications. wiley.comacs.org
Molecular Rods, Rotors, and Supramolecular Linker Units
BCP derivatives have been extensively studied as molecular rods due to their rigid, linear geometry, which mimics the function of larger, more flexible linkers in a compact form. wiley.com This property is crucial for creating well-defined nanoscale architectures. In supramolecular chemistry, the BCP scaffold serves as a robust and predictable linker unit for constructing complex assemblies. wiley.com The defined distance and orientation between the bridgehead substituents allow for precise control over the geometry of the resulting supramolecular structures. nih.gov Furthermore, the BCP cage has been incorporated into molecular rotor designs. For instance, fluorinated BCP dicarboxylic acids have been used as ligands in metal-organic frameworks, where the BCP unit acts as a rotor, exhibiting rapid, correlated motion even at extremely low temperatures. researchgate.net
Utilization in Liquid Crystals, FRET Sensors, and Metal-Organic Frameworks
The application of BCP derivatives extends to several advanced material types:
Liquid Crystals: The incorporation of the BCP unit into molecules has been shown to induce or modify liquid crystalline properties. wiley.comtandfonline.com When a BCP unit is placed at the end of a mesogenic core, it can significantly increase the liquid crystal transition temperatures. tandfonline.com Its role as a chain stiffener in terminal alkyl chains has also been noted. tandfonline.com A variety of mesogenic building blocks and polymers based on the BCP scaffold have been synthesized, demonstrating their versatility in this field. capes.gov.brtandfonline.comacs.org
FRET Sensors: Bicyclo[1.1.1]pentane derivatives have found application in the development of Förster Resonance Energy Transfer (FRET) sensors. wiley.com The rigid BCP scaffold acts as a precise spacer, holding a donor and acceptor fluorophore at a fixed distance, which is critical for the reliable functioning of FRET-based sensing mechanisms.
Metal-Organic Frameworks (MOFs): BCPs, particularly dicarboxylic acid derivatives, serve as three-dimensional linkers in the construction of MOFs. wiley.com The use of BCP linkers instead of traditional flat aromatic linkers like terephthalic acid can lead to MOFs with enhanced properties. For example, an aluminum-based MOF (NU-2002) utilizing a BCP linker demonstrated superior efficiency in separating hexane (B92381) isomers due to controlled structural breathing. These BCP-based MOFs can also exhibit high thermal stability while retaining their porous structure.
Scalability Challenges and Progress in Large-Scale Synthesis of Bicyclo[1.1.1]pentan-1-amine
A significant hurdle in the widespread application of BCP-containing compounds has been the difficulty of large-scale synthesis. chemrxiv.org The primary precursor, [1.1.1]propellane, is a highly strained and reactive molecule, making its storage and transport, especially in large quantities, challenging. nih.gov Traditional batch synthesis methods often suffer from limitations that prevent their use on an industrial scale.
Recent advancements, however, are addressing these scalability issues. A major breakthrough has been the development of flow chemistry techniques. One such method involves the photochemical reaction of [1.1.1]propellane with diacetyl in a flow system, which allows for the production of a key BCP diketone intermediate on a kilogram scale in a single day. enamine.netnih.govacs.orgacs.org This process is notably free of mercury lamps and quartz vessels, enhancing its practicality. nih.govacs.org The resulting diketone can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in large quantities, which serves as a versatile starting material for a wide range of BCP derivatives, including amines. nih.govacs.org
Another scalable, light-mediated reaction between alkyl iodides and [1.1.1]propellane has been reported to produce BCP iodides in kilogram quantities without the need for catalysts or additives. chemrxiv.orgresearchgate.net This clean reaction often yields products pure enough for subsequent steps without extensive purification, significantly streamlining the synthesis of BCP building blocks. researchgate.net These developments are crucial for making BCP-containing molecules, including this compound, more accessible for both academic research and industrial applications. chemrxiv.org
Development of High-Throughput Synthesis and Chemical Library Generation for Bicyclo[1.1.1]pentylamines
To accelerate the discovery of new drug candidates and materials, high-throughput synthesis (HTS) methods for generating large libraries of compounds are essential. In recent years, significant progress has been made in applying HTS to the synthesis of bicyclo[1.1.1]pentylamines (BCPAs).
One notable approach utilizes automated synthesis platforms to rapidly screen and optimize reaction conditions. A copper-mediated C–N coupling protocol has been developed for the late-stage diversification of iodo-BCP building blocks. acs.orgnih.govacs.org This method is amenable to library synthesis, tolerates a wide variety of nitrogen-based nucleophiles, and has been used to generate a library of drug-like compounds with a high success rate. acs.org
Another powerful strategy for library generation involves the photoredox-catalyzed Giese reaction. This method has been successfully applied to DNA-encoded libraries (DELs), allowing for the installation of highly functionalized BCPs onto DNA tags. acs.orgnih.gov By using [1.1.1]propellane as a radical linchpin, a diverse range of BCPs can be synthesized from corresponding organohalides, expanding the chemical space accessible for drug discovery. nih.gov Furthermore, flow chemistry has been instrumental in the large-scale production of key BCP intermediates, which can then be used for library generation. princeton.edu For example, a brominated BCP ester, synthesized on a 25-gram scale using a flow process, serves as a versatile linchpin for creating diverse libraries of 2-substituted BCPs. princeton.edu These HTS and library generation techniques provide chemists with rapid access to a vast number of BCPAs for screening and property optimization. acs.orgnih.govresearchgate.net
Addressing Limitations in Substrate Scope and Functional Group Compatibility in Synthetic Protocols
While synthetic methods for BCPs have advanced significantly, limitations in substrate scope and functional group tolerance remain key challenges. thieme-connect.de Early methods often required harsh reaction conditions, such as the use of highly reactive organometallic reagents (e.g., Grignard reagents heated to 100 °C) or methyllithium, which are incompatible with many sensitive functional groups. acs.org
Modern synthetic strategies have sought to overcome these limitations by employing milder reaction conditions. The development of radical-based methods has been particularly fruitful. For instance, using triethylborane (B153662) as a radical initiator for the reaction of alkyl halides with [1.1.1]propellane allows for excellent functional group compatibility, although free amines may not be tolerated due to potential complexation with the borane (B79455) initiator. nih.govacs.org
Photoredox catalysis has also emerged as a powerful tool for expanding the substrate scope. These light-mediated reactions often proceed under mild conditions and tolerate a wide array of functional groups. acs.orgchemrxiv.org For example, photoredox-catalyzed methods have enabled the synthesis of α-quaternary BCPs and the functionalization of complex molecules like tropinone (B130398) and estrone. acs.org Despite these advances, creating unsymmetrically 1,3-disubstituted BCPs remains a challenge due to the high reactivity of the BCP radical and anionic intermediates, which can lead to undesired side reactions like oligomerization. thieme-connect.de Ongoing research is focused on developing even more robust and tolerant catalytic systems to further broaden the range of accessible BCP derivatives. thieme-connect.de
Future Directions in Asymmetric Catalytic Synthesis of Enantiopure this compound Derivatives
The synthesis of BCPs with adjacent stereocenters is a significant challenge but is highly desirable for exploring three-dimensional chemical space in medicinal chemistry. nih.govescholarship.org While methods exist to create chiral BCPs, many rely on multi-step sequences or stoichiometric chiral auxiliaries, which can limit their scope and efficiency. nih.govnih.govresearchgate.net The future of this field lies in the development of direct, catalytic asymmetric methods.
A promising approach combines photoredox and organocatalysis. One such system uses a photocatalyst and a chiral organocatalyst to generate a chiral α-iminyl radical from a simple aldehyde. nih.govescholarship.org This radical then adds to [1.1.1]propellane, simultaneously opening the ring and installing a stereocenter with high yield and enantioselectivity. nih.govescholarship.org This reaction proceeds under mild conditions and has a broad substrate scope, providing a direct route to valuable α-chiral BCP building blocks. nih.govescholarship.orgresearchgate.net
Another innovative strategy is the N-heterocyclic carbene (NHC)-catalyzed asymmetric multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. nih.gov This transition-metal-free method generates α-chiral 1,3-difunctionalized BCPs with excellent enantioselectivity. nih.gov Furthermore, Brønsted acid catalysis has been used in the asymmetric reactions of bicyclo[1.1.0]butanes, which can subsequently undergo rearrangement to yield bridge-functionalized chiral BCP derivatives with high stereospecificity. chinesechemsoc.org These emerging catalytic strategies represent the frontier in the synthesis of enantiopure BCPs, paving the way for the creation of more complex and stereochemically defined molecules for advanced applications. nih.gov
Data Tables
Table 1: Comparison of Synthetic Approaches to BCP Derivatives This table is interactive. You can sort and filter the data.
Table 2: Asymmetric Synthesis Strategies for Chiral BCPs This table is interactive. You can sort and filter the data.
Interdisciplinary Approaches Bridging Synthetic Chemistry and Biological Evaluation
The translation of Bicyclo[1.1.1]pentane (BCP) scaffolds from synthetic curiosities to valuable tools in medicinal chemistry is a testament to the power of interdisciplinary collaboration. acs.orgsemanticscholar.org The successful application of BCPs, including this compound, in drug discovery hinges on a synergistic, iterative cycle between synthetic chemists and biological scientists. This partnership enables the design, creation, and subsequent biological assessment of novel BCP-containing molecules, with each discipline's findings informing the other's next steps. nih.govnih.gov
The core of this interdisciplinary approach involves synthetic chemists developing novel and efficient routes to access previously unavailable BCP analogs. ukri.orgresearchgate.net These new building blocks are then incorporated into molecules of biological interest. Biologists and pharmacologists subsequently evaluate these compounds for desired properties such as potency, selectivity, solubility, and metabolic stability. acs.orgnih.gov The feedback from this biological evaluation is then funneled back to the synthetic chemists, who can make further structural modifications to optimize the compound's profile. This design-synthesize-test cycle is crucial for advancing BCP-containing compounds toward clinical candidates. chemrxiv.org
Collaborations between academic research groups and pharmaceutical companies have been particularly fruitful. For instance, a partnership between the Baran lab and scientists at Pfizer led to a scalable synthesis of the valuable this compound building block through a "strain-release" amination process. nih.govchemrxiv.org This development made the BCP-amine core more accessible for broad application in drug discovery programs. nih.gov
Several case studies highlight the success of this integrated approach:
Lipoxin A4 Analogues: In a project aimed at developing metabolically stable anti-inflammatory agents, researchers synthesized a series of BCP-containing synthetic lipoxin A4 (sLXm) analogues. nih.govacs.org The synthetic strategy was modular, relying on a Suzuki cross-coupling. nih.govacs.org Subsequent biological screening of four new analogues revealed that one compound, an imidazolo-BCP-sLXm, possessed significant anti-inflammatory activity, demonstrating the therapeutic potential of these novel structures as inflammation regulators. nih.govacs.orgresearchgate.net
Telmisartan Analogs: The development of a metallophotoredox-mediated arylation method significantly streamlined the synthesis of a BCP analog of the drug Telmisartan. domainex.co.uk The synthesis was reduced from ten steps to just two. domainex.co.uk Evaluation of the resulting BCP-Telmisartan showed that it had comparable or improved solubility and lipophilicity relative to the parent drug, showcasing how synthetic advances can rapidly produce valuable analogs for pharmacological assessment. domainex.co.uk
These examples underscore how the challenges of synthesis and the demands of biological efficacy are addressed in concert. The development of robust synthetic methodologies is not merely an academic exercise but a critical enabler for medicinal chemistry, providing the raw materials needed to probe complex biological systems and solve critical drug discovery problems like metabolic instability. ukri.org
Table 1: Summary of Interdisciplinary Case Studies
| Parent Compound/Target | BCP Analog Synthesized | Key Synthetic Strategy | Primary Biological Finding | Citation(s) |
|---|---|---|---|---|
| Lipoxin A4 | Imidazolo-BCP-sLXm | Suzuki coupling, radical bicyclopentylation | High anti-inflammatory activity | nih.govacs.orgresearchgate.net |
| IDO1 Inhibitor | Phenyl ring replaced with BCP core | Bioisosteric replacement | Drastically improved metabolic stability, mitigated amide hydrolysis, maintained high potency | |
| Telmisartan | BCP-Telmisartan | Metallophotoredox-mediated arylation | Synthesis streamlined from 10 to 2 steps; improved/similar solubility and lipophilicity | domainex.co.uk |
Table 2: Bicyclo[1.1.1]pentane Analogs and Their Biological Relevance
| BCP Analog | Biological Target / Application | Significance | Citation(s) |
|---|---|---|---|
| This compound | Key building block | Aniline and N-tert-butyl bioisostere; used to improve medicinal properties of drug candidates | nih.govresearchgate.netchemrxiv.org |
| BCP-containing Lipoxin A4 Mimetics | Inflammation pathways (e.g., FPR2 receptor) | Potential as metabolically stable, potent anti-inflammatory agents | nih.gov |
| 1,2-difunctionalized BCPs | Bioisosteres for ortho/meta-substituted arenes | Provides access to previously inaccessible chemical space for drug discovery | pnas.org |
Q & A
Q. What are the primary synthetic challenges associated with producing bicyclo[1.1.1]pentan-1-amine at scale?
Traditional routes required 3–5 steps using toxic reagents (e.g., pyrophoric alkyl lithium) and yielded ≤100 mg quantities, making industrial-scale synthesis impractical . Key bottlenecks included:
- Instability of [1.1.1]propellane intermediates
- Multi-step functional group interconversions
- Low yields in bridgehead amination
Methodological Advancements : Strain-release amination enables direct amination of [1.1.1]propellane in one pot, bypassing intermediate isolation. This method achieved >100 g yields using inexpensive reagents (e.g., lithium bis(trimethylsilyl)amide) and reactivated Pfizer’s stalled oncology program .
| Method | Steps | Yield | Scalability | Key Advantage |
|---|---|---|---|---|
| Traditional (pre-2015) | 3–5 | <100 mg | Low | Academic feasibility |
| Strain-release amination | 1 | 48–82% | >100 g | Industrial compatibility |
Q. How does this compound serve as a bioisostere in medicinal chemistry?
The BCP scaffold replaces phenyl rings or tert-butyl groups while improving metabolic stability and solubility. Its rigid, strained geometry (bond angles ~90°) reduces entropic penalties in target binding. For example, Pfizer incorporated it into a γ-secretase inhibitor, achieving nanomolar potency without aromatic metabolic liabilities .
Q. What methodologies enable functionalization of this compound at bridgehead positions?
- Radical fluorination : TTMSS/HOCH₂CH₂SH coupling introduces fluorine at C3 via iodine-azide intermediate reduction (78–82% yield) .
- Photochemical cycloaddition : Imine intermediates react with alkenes under 370–456 nm LED light to form bicyclo[3.1.1]heptanes, expanding sp³-rich chemical space .
Advanced Research Questions
Q. How can photochemical cycloaddition be employed to diversify this compound derivatives?
Irradiation of imine-substituted BCPs (e.g., 4-nitrobenzaldehyde condensates) with alkenes induces formal (4+2)-cycloaddition, yielding polysubstituted bicyclo[3.1.1]heptanes. Key parameters:
Q. What strategies resolve contradictions between reported yields in radical-mediated BCP functionalization?
Discrepancies arise from competing pathways in iodine-azide intermediates. Optimized protocols include:
- TTMSS stoichiometry : 2 equiv ensures complete reduction of azide and iodide .
- Temperature control : <0°C minimizes side reactions in Fe(Pc)-catalyzed carboamination .
- Substrate purity : BCP hydrochloride salts reduce variability in imine formation .
Q. What analytical techniques are critical for characterizing strain-induced reactivity in this compound derivatives?
- X-ray crystallography : Resolves bond angle distortions (e.g., 90° C-C-C angles vs. 120° in benzene) .
- Kinetic isotope effects : Quantify strain energy release during amination (kH/kD = 2.1–3.4) .
- DFT calculations : Predict regioselectivity in radical additions (e.g., C3 vs. C1 functionalization) .
Data Contradictions & Resolutions
- Conflict : Early routes claimed azide intermediates were unstable, but Goh et al. stabilized them via HCl salt formation (251 mg scale, 82% yield) .
- Resolution : Radical stability depends on substituents; electron-withdrawing groups (e.g., nitriles) enhance azide persistence .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
